![molecular formula C17H16N4O3S B2698894 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1421523-38-7](/img/structure/B2698894.png)
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Physicochemical Characterization
Research on related compounds has shown significant advances in synthesis techniques and physicochemical characterization, with a focus on the development of compounds with potential therapeutic applications. For instance, the synthesis of derivatives with a focus on their sedative action, anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action has been reported (Zablotskaya et al., 2013).
Antimicrobial and Insecticidal Activity
Studies have demonstrated the eco-friendly insecticidal activity of nitrogen heterocycles encompassing a quinoline scaffold, showcasing potent effects against certain pests (Ghareeb et al., 2021). This research highlights the potential for developing environmentally friendly pesticides based on quinoline derivatives.
Antitumor and Antioxidant Activity
Research has also delved into the synthesis of compounds for exploring antioxidant and antitumor activities, revealing significant potential in combating cancer and oxidative stress (Ismail & Elsayed, 2018).
Analgesic Activity
The exploration of analgesic properties in derivatives bearing a quinazoline moiety indicates promising avenues for pain management (Saad et al., 2011).
Antimicrobial Evaluation
Further studies have synthesized and evaluated the antimicrobial efficacy of various heterocyclic compounds derived from novel quinolinyl chalcone, underscoring the potential for these compounds in addressing bacterial and fungal infections (Hassan & Farouk, 2017).
Mechanism of Action
Quinazolinones
are a class of organic compounds with a quinazoline core, which is a bicyclic compound made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazolinone derivatives are known to possess remarkable anti-inflammatory activity as NOS-II, TNF-a, IMPDH-II, MAPK, PDE-3, and PDE-4 inhibitors .
properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15(20-17-19-13-6-8-24-9-14(13)25-17)5-7-21-10-18-12-4-2-1-3-11(12)16(21)23/h1-4,10H,5-9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWLWXFFTZVMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
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